molecular formula C13H8ClN3O B1382118 (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-45-8

(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone

Cat. No. B1382118
Key on ui cas rn: 1597421-45-8
M. Wt: 257.67 g/mol
InChI Key: BRDWGLMCDKEGEN-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

To a mixture of (2-chloropyridin-4-yl)-(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone (Preparation 49, 34 g, 0.13 mol) in DMF (700 mL) was added Cs2CO3 (65 g, 0.2 mol) and 2-iodopropane (34 g, 0.2 mol) at room temperature and the reaction stirred for 18 hours. The solvent was removed under reduced pressure and the residue was purified by silica gel column chromatography eluting with petroleum ether/ethyl acetate from 10:1 to 1:1 to afford the title compound as a yellow solid (7.7 g, 23.6%).
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Two
Yield
23.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([C:10]2[C:14]3[CH:15]=[N:16][CH:17]=[CH:18][C:13]=3[NH:12][CH:11]=2)=[O:9])[CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].I[CH:26]([CH3:28])[CH3:27]>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([C:10]2[C:14]3[CH:15]=[N:16][CH:17]=[CH:18][C:13]=3[N:12]([CH:26]([CH3:28])[CH3:27])[CH:11]=2)=[O:9])[CH:5]=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C(=O)C1=CNC2=C1C=NC=C2
Name
Quantity
700 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
34 g
Type
reactant
Smiles
IC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate from 10:1 to 1:1

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC=CC(=C1)C(=O)C1=CN(C2=C1C=NC=C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 23.6%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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